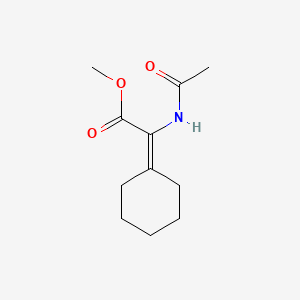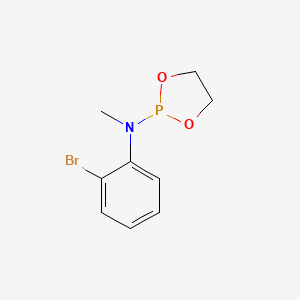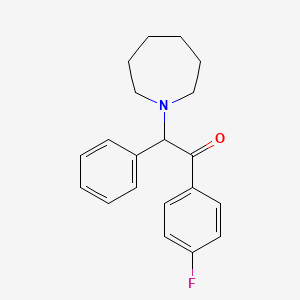
2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one is a synthetic organic compound It features an azepane ring, a fluorophenyl group, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.
Coupling with the phenylethanone moiety: This could be done using Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This could involve the transformation of functional groups within the molecule.
Reduction: Reduction reactions might target specific bonds or functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action for 2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one
- 2-(Morpholin-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one
Uniqueness
2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.
Properties
CAS No. |
88675-45-0 |
|---|---|
Molecular Formula |
C20H22FNO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethanone |
InChI |
InChI=1S/C20H22FNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2 |
InChI Key |
CUPBRMPSSUPUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
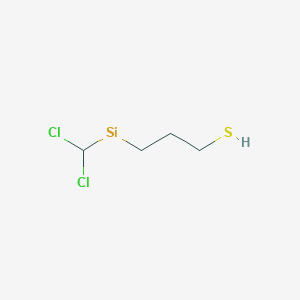
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
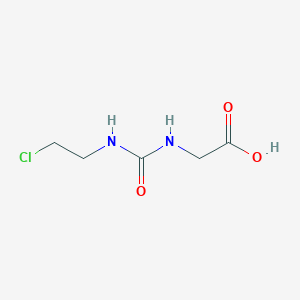
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)

![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)

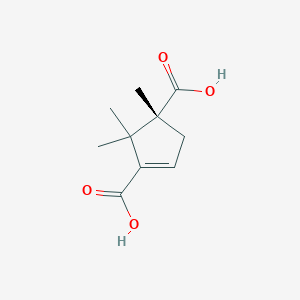
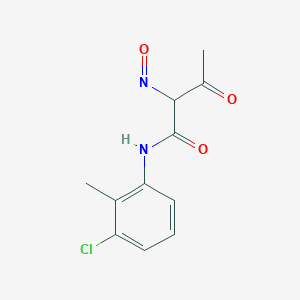
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
